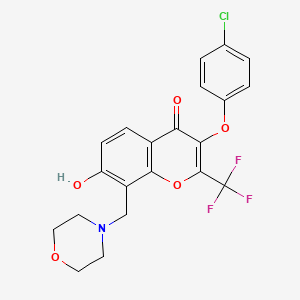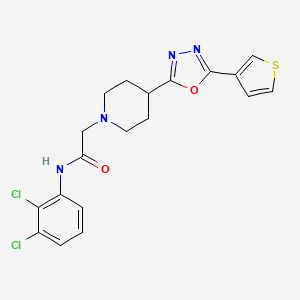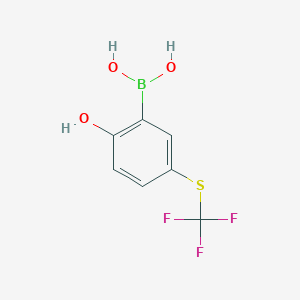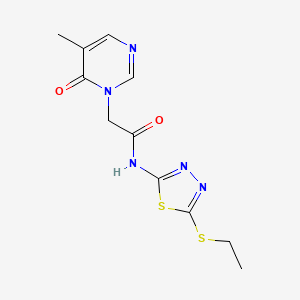
3-(4-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including those related to the compound of interest, often employs methods such as the Baker-Venkataraman rearrangement to generate the chromenone scaffold. This process is crucial for the development of key intermediates for inhibitors and other bioactive molecules. An example is the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, where the use of allyl protecting groups has been highlighted for the efficient synthesis of related chromen-4-one derivatives (Rodriguez Aristegui et al., 2006).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been extensively studied through methods like X-ray crystallography, revealing detailed insights into their crystalline forms and intramolecular hydrogen bonding. These studies provide valuable information on the 3D arrangement of atoms and the molecular conformation, which is crucial for understanding the compound's reactivity and interactions (Manolov et al., 2008).
Chemical Reactions and Properties
Chromen-4-one compounds engage in various chemical reactions, including photo-reorganization and nucleophilic additions, leading to the formation of diverse products with potential biological activities. These reactions are significant for the synthesis of complex molecular architectures and for the study of reaction mechanisms under different conditions (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often determined through experimental studies. These properties are essential for the development of materials and for the formulation of compounds in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are explored through experimental and theoretical methods. Studies involving density functional theory (DFT) and other quantum chemical calculations provide insights into the electronic properties and the potential chemical behavior of the chromen-4-one derivatives (Priyanka et al., 2016).
Scientific Research Applications
Synthesis of Chromenone Precursors The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a critical precursor for DNA-dependent protein kinase inhibitors, relies on allyl protecting groups for its formation. The synthesis comes in two methods, offering different yields but highlighting the importance of the chromenone scaffold in medicinal chemistry (Rodriguez Aristegui et al., 2006).
Reactivity and Stereochemistry The reaction of chromenes with morpholinocyclopentene under kinetic or thermodynamic control exhibits specific product formation due to enamine addition, emphasizing the reactivity and stereochemistry of these compounds. The hydrolysis retains the pyran ring configuration, suggesting a stability in the structural framework of these molecules (Korotaev et al., 2017).
Spectroscopy and Computational Studies In-depth spectroscopic and computational studies on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one provide a comprehensive understanding of its physicochemical properties. The correlation between theoretical and experimental results underlines the significance of HOMO and LUMO studies in determining the compound's reactivity and stability (Priyanka et al., 2016).
properties
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO5/c22-12-1-3-13(4-2-12)30-19-17(28)14-5-6-16(27)15(11-26-7-9-29-10-8-26)18(14)31-20(19)21(23,24)25/h1-6,27H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNFKBVMRSDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)
![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)
![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)




![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)
![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)

